molecular formula C8H4Br2N2O2 B1621876 2,6-Dibromo-4-(1,3,4-oxadiazol-2-yl)phenol CAS No. 259132-20-2

2,6-Dibromo-4-(1,3,4-oxadiazol-2-yl)phenol

Cat. No.: B1621876
CAS No.: 259132-20-2
M. Wt: 319.94 g/mol
InChI Key: RICXGHBRPDGRQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dibromo-4-(1,3,4-oxadiazol-2-yl)phenol is a heterocyclic compound that contains both bromine and oxadiazole functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-4-(1,3,4-oxadiazol-2-yl)phenol typically involves the reaction of 2,6-dibromophenol with a suitable oxadiazole precursor. One common method is the cyclization of hydrazides with carboxylic acids in the presence of dehydrating agents like phosphorus oxychloride (POCl3). The reaction conditions often require heating and an inert atmosphere to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring proper handling of hazardous reagents like POCl3.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-(1,3,4-oxadiazol-2-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines, thiols, and alkoxides under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

    Substituted Phenols: Resulting from nucleophilic substitution.

    Quinones and Hydroquinones: From oxidation and reduction reactions.

    Complex Heterocycles: From further cyclization reactions

Scientific Research Applications

2,6-Dibromo-4-(1,3,4-oxadiazol-2-yl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-(1,3,4-oxadiazol-2-yl)phenol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dibromo-4-(1,3,4-oxadiazol-2-yl)phenol is unique due to the specific positioning of the bromine atoms and the oxadiazole ring, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications .

Properties

IUPAC Name

2,6-dibromo-4-(1,3,4-oxadiazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2N2O2/c9-5-1-4(2-6(10)7(5)13)8-12-11-3-14-8/h1-3,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICXGHBRPDGRQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)C2=NN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70420812
Record name 2,6-dibromo-4-(1,3,4-oxadiazol-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259132-20-2
Record name 2,6-dibromo-4-(1,3,4-oxadiazol-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dibromo-4-(1,3,4-oxadiazol-2-yl)phenol
Reactant of Route 2
2,6-Dibromo-4-(1,3,4-oxadiazol-2-yl)phenol
Reactant of Route 3
2,6-Dibromo-4-(1,3,4-oxadiazol-2-yl)phenol
Reactant of Route 4
2,6-Dibromo-4-(1,3,4-oxadiazol-2-yl)phenol
Reactant of Route 5
2,6-Dibromo-4-(1,3,4-oxadiazol-2-yl)phenol
Reactant of Route 6
2,6-Dibromo-4-(1,3,4-oxadiazol-2-yl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.